This compound belongs to the class of amino acids and derivatives, specifically categorized as a substituted amino acid due to the presence of both amino and carboxylic acid functional groups. Its structure suggests possible roles in enzyme inhibition or as a ligand in coordination chemistry.
The synthesis of 4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can be approached through several methods, often involving multi-step organic synthesis techniques. A common method includes:
Technical parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can be described using various structural representations:
C(C(=O)O)(C(=O)NCCO)N1C(C=C(C1)F)=O
FBZBMWVVMQEBCR-UHFFFAOYSA-N
The compound consists of:
The dihedral angles between different functional groups indicate significant steric interactions that could affect reactivity and biological activity.
4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can participate in several chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological properties.
The mechanism of action for 4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is not fully elucidated but may involve:
The physical and chemical properties of 4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid include:
These properties are critical for determining the compound's handling, storage, and application in research or pharmaceuticals.
The applications of 4-((2-Fluorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid span several fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: